molecular formula C10H10O2 B8685942 3-(3-Hydroxy-1-propynyl)benzenemethanol CAS No. 170859-73-1

3-(3-Hydroxy-1-propynyl)benzenemethanol

Cat. No.: B8685942
CAS No.: 170859-73-1
M. Wt: 162.18 g/mol
InChI Key: ZHVUSRVRYMHWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxy-1-propynyl)benzenemethanol is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

170859-73-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-[3-(hydroxymethyl)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C10H10O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7,11-12H,6,8H2

InChI Key

ZHVUSRVRYMHWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#CCO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copper (I) iodide (0.037 g) and tetrakis(triphenylphosphine)palladium (0) (0.075 g) were added to a solution of (3-iodophenyl)methanol (2.27 g), tert-butyldimethyl(prop-2-ynyloxy)silane (1.1 g) and triethylamine (2.7 mL) in NMP (20 mL) and the mixture stirred at ambient temperature under nitrogen for 18 hours. The mixture was diluted with water and extracted into ethyl acetate (×3). The combined extracts were washed successively with 10% brine, 30% brine and saturated brine, dried over magnesium sulfate, filtered and the solvent removed. The crude product was purified by flash silica chromatography, elution gradient 10, 15 and 20% ethyl acetate in isohexane. Appropriate fractions were evaporated to dryness to give a mixture of product and starting material. The mixture was purified by preparative HPLC (XBridge™, Gradient: 65-99% acetonitrile in 0.2% aqueous TFA) to afford the subtitled compound as a pale yellow oil. Yield 0.44 g.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Copper (I) iodide
Quantity
0.037 g
Type
catalyst
Reaction Step Two
Quantity
0.075 g
Type
catalyst
Reaction Step Two

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